molecular formula C14H13N3O3S2 B2923729 3-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 893362-69-1

3-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2923729
CAS No.: 893362-69-1
M. Wt: 335.4
InChI Key: OWLJQYGDPOUELR-UHFFFAOYSA-N
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Description

“3-Methyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyridopyrimidines are known for their broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating these with MeONa at reflux in BuOH leads to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .


Physical and Chemical Properties Analysis

The molecular formula of “3-Methyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is C14H13N3O3S2, and its average mass is 335.401 Da .

Scientific Research Applications

Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

The compound has been studied for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are key targets in cancer therapy, and inhibitors can have significant therapeutic potential. A study by Gangjee et al. (2008) found that related compounds were the most potent dual inhibitors of human TS and DHFR known at that time, indicating promising applications in cancer research and therapy (Gangjee et al., 2008).

Antitumor Activity

This compound and its derivatives have been examined for their antitumor properties. A 2017 study by Hafez and El-Gazzar synthesized novel derivatives of this compound and evaluated their potency against various human cancer cell lines. The results showed significant anticancer activity, comparable to doxorubicin, a commonly used chemotherapy drug (Hafez & El-Gazzar, 2017).

Antimicrobial Applications

The antimicrobial activity of derivatives of this compound has been explored. A study by El‐Wahab et al. (2015) investigated the use of these compounds as antimicrobial additives in polyurethane varnishes and printing ink paste. The study found that incorporating these compounds enhanced the antimicrobial effectiveness of the varnishes and inks (El‐Wahab et al., 2015).

Synthesis and Characterization

Several studies have focused on the synthesis and structural characterization of this compound and its derivatives. For instance, a study by Glidewell et al. (2003) explored the benzylation and nitrosation of related compounds, revealing insights into their molecular structures and potential applications in various chemical processes (Glidewell et al., 2003).

Antioxidant Activity

Research by Kotaiah et al. (2012) focused on synthesizing new derivatives of this compound and evaluating their antioxidant activities. The study found that some derivatives showed significant radical scavenging activity, suggesting potential applications in oxidative stress-related conditions (Kotaiah et al., 2012).

Future Directions

The pyridopyrimidine class of compounds, to which “3-Methyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” belongs, continues to be of interest due to their broad spectrum of biological activity . Future research may focus on developing new synthesis methods, exploring their biological activity, and studying their potential therapeutic applications .

Properties

IUPAC Name

3-methyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-16-13(18)12-11(5-6-21-12)15-14(16)22-8-9-3-2-4-10(7-9)17(19)20/h2-4,7H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLJQYGDPOUELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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